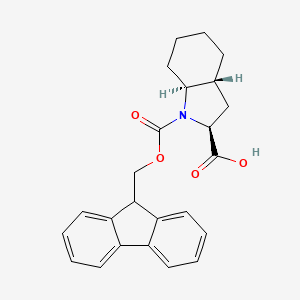
(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylicAcid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is a stereochemically complex organic compound It is a derivative of octahydroindole-2-carboxylic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the desired carboxylic acid . The Fmoc group is then introduced to protect the amine functionality, which is crucial for subsequent reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its structural features allow it to mimic certain biological molecules, making it useful in biochemical assays .
Medicine
In medicine, (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases. Its role in the synthesis of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, is well-documented .
Industry
Industrially, this compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
作用机制
The mechanism of action of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of trandolapril synthesis, it acts as a precursor that undergoes enzymatic hydrolysis to form the active drug, which then inhibits the ACE enzyme, reducing blood pressure .
相似化合物的比较
Similar Compounds
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid: Lacks the Fmoc protecting group, making it less versatile for certain synthetic applications.
Trandolapril: A pharmaceutical compound derived from (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, used to treat hypertension.
Uniqueness
The presence of the Fmoc group in (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid provides unique advantages in synthetic chemistry, such as protecting the amine group during reactions and allowing for selective deprotection under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules .
属性
分子式 |
C24H25NO4 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
(2S,3aR,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21+,22+/m1/s1 |
InChI 键 |
JBZXLQHJZHITMW-YDFBLROQSA-N |
手性 SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
规范 SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


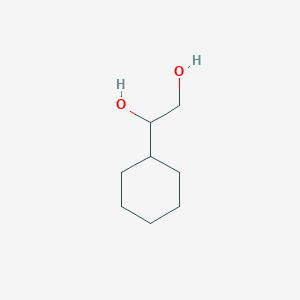
![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)
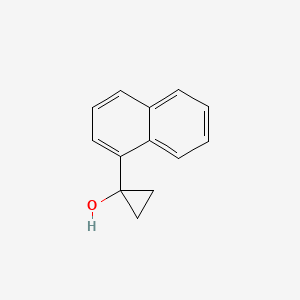
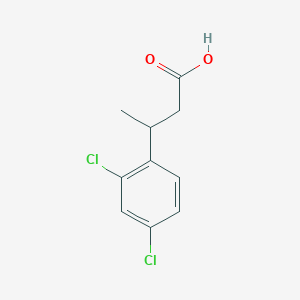
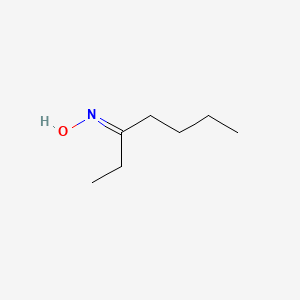
![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
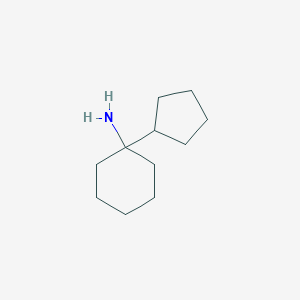
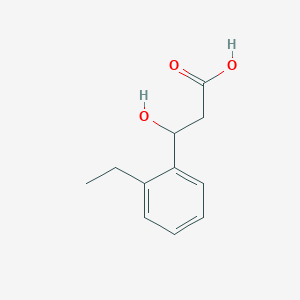
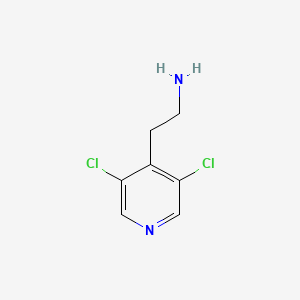
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
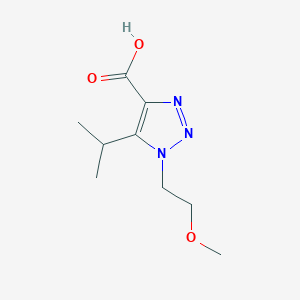
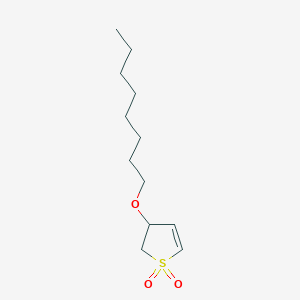

![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
